PDGF Receptor Kinase Inhibition Selectivity: 3-Amino-L-tyrosine Exhibits 41-Fold Discrimination Between PDGF and EGF Receptors
3-Amino-L-tyrosine demonstrates pronounced selectivity for the platelet-derived growth factor (PDGF) receptor kinase over the epidermal growth factor (EGF) receptor kinase. The compound inhibits PDGF receptor kinase with an IC50 of 20 μM, whereas inhibition of the EGF receptor kinase requires a substantially higher concentration of 820 μM . This represents a 41-fold difference in inhibitory potency between the two receptor tyrosine kinases, establishing a clear selectivity profile not observed with unmodified L-tyrosine.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | PDGF receptor kinase IC50 = 20 μM; EGF receptor kinase IC50 = 820 μM |
| Comparator Or Baseline | EGF receptor kinase (intra-compound selectivity baseline) |
| Quantified Difference | 41-fold greater inhibition of PDGF receptor versus EGF receptor |
| Conditions | In vitro kinase inhibition assay; PDGF-induced mitogenesis in human bone marrow fibroblasts |
Why This Matters
This selectivity profile enables targeted investigation of PDGF signaling pathways with minimal confounding EGF receptor interference, a critical consideration for signal transduction studies.
